4-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester 4-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1146080-02-5
VCID: VC3254529
InChI: InChI=1S/C21H30N2O5/c1-21(2,3)28-20(25)23-10-8-16(9-11-23)27-18-7-5-4-6-17(18)19(24)22-12-14-26-15-13-22/h4-7,16H,8-15H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2C(=O)N3CCOCC3
Molecular Formula: C21H30N2O5
Molecular Weight: 390.5 g/mol

4-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester

CAS No.: 1146080-02-5

Cat. No.: VC3254529

Molecular Formula: C21H30N2O5

Molecular Weight: 390.5 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester - 1146080-02-5

Specification

CAS No. 1146080-02-5
Molecular Formula C21H30N2O5
Molecular Weight 390.5 g/mol
IUPAC Name tert-butyl 4-[2-(morpholine-4-carbonyl)phenoxy]piperidine-1-carboxylate
Standard InChI InChI=1S/C21H30N2O5/c1-21(2,3)28-20(25)23-10-8-16(9-11-23)27-18-7-5-4-6-17(18)19(24)22-12-14-26-15-13-22/h4-7,16H,8-15H2,1-3H3
Standard InChI Key DQNAQUWQKAQBJQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2C(=O)N3CCOCC3
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2C(=O)N3CCOCC3

Introduction

Chemical Identity and Structure

Nomenclature and Identification

The compound 4-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester is identified by several chemical identifiers, as presented in Table 1.

Table 1: Chemical Identifiers

ParameterValue
IUPAC Nametert-butyl 4-[2-(morpholine-4-carbonyl)phenoxy]piperidine-1-carboxylate
CAS Number1146080-02-5
Molecular FormulaC21H30N2O5
Molecular Weight390.48 g/mol
Standard InChIInChI=1S/C21H30N2O5/c1-21(2,3)28-20(25)23-10-6-7-16(15-23)27-18-9-5-4-8-17(18)19(24)22-11-13-26-14-12-22/h4-5,8-9,16H,6-7,10-15H2,1-3H3
Standard InChIKeyKSWCMTWQECVWTI-UHFFFAOYSA-N
SMILES NotationCC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=CC=C2C(=O)N3CCOCC3

The compound is also known by synonyms including "4-[2-(4-Morpholinylcarbonyl)phenoxy]-1-piperidinecarboxylic acid tert-butyl ester" and "tert-Butyl 4-[2-(morpholine-4-carbonyl)phenoxy]piperidine-1-carboxylate" .

Structural Features

The molecule contains several key structural features that contribute to its chemical and potential biological properties:

  • A piperidine ring with a tert-butyloxycarbonyl (Boc) protecting group at position 1

  • A phenoxy substituent at position 4 of the piperidine ring

  • A morpholine-4-carbonyl group at position 2 of the phenyl ring

  • Multiple functional groups including ether linkages, amide bonds, and a carbamate functionality

These structural elements create a three-dimensional architecture with potential for specific interactions with biological targets .

Structural Isomers and Related Compounds

It is important to note that there are closely related structural isomers with slightly different substitution patterns:

  • 3-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1146080-58-1)

    • This positional isomer has the phenoxy group at position 3 of the piperidine ring

    • It maintains the same molecular formula (C21H30N2O5) and molecular weight (390.48 g/mol)

  • 4-[4-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1146080-07-0)

    • This variant has the morpholine-4-carbonyl group at position 4 of the phenyl ring

    • It has a slightly different molecular formula and weight

These structural variations can result in different biological activities and physicochemical properties, making precise identification important in research applications.

Physical and Chemical Properties

Chemical Reactivity

The molecule contains several reactive functional groups that influence its chemical behavior:

  • The tert-butyl ester group can undergo hydrolysis under acidic conditions, revealing a carboxylic acid functionality

  • The phenoxy linkage forms a stable ether bond that requires harsh conditions for cleavage

  • The amide bond connecting the morpholine ring to the phenyl group exhibits stability under most conditions but can be hydrolyzed under strong acidic or basic conditions

  • The morpholine ring contains both amine and ether functionalities, contributing to the compound's basicity and potential for hydrogen bonding

Solubility Profile

Based on its structure, the compound likely exhibits:

  • Good solubility in organic solvents such as dichloromethane, chloroform, and DMSO

  • Limited solubility in water and highly polar solvents

  • Amphiphilic properties due to the presence of both hydrophobic (tert-butyl, phenyl) and hydrophilic (morpholine, carbonyl) moieties

Synthesis and Preparation

Synthetic Routes

The synthesis of 4-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps that must be carefully optimized to achieve high yields and purity. The general synthetic approach includes:

  • Preparation of a suitably protected piperidine intermediate

  • Incorporation of the phenoxy linkage through appropriate coupling reactions

  • Introduction of the morpholine-4-carbonyl group

  • Final purification to obtain the target compound

Key Reaction Steps

Several key reactions are typically employed in the synthesis:

  • N-Protection: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base.

  • Etherification: Formation of the phenoxy linkage through one of several methods:

    • Nucleophilic substitution using a suitably activated aryl halide

    • Mitsunobu reaction between piperidine-4-ol and 2-hydroxybenzoic acid derivative

    • Other coupling protocols depending on the specific starting materials

  • Amide Formation: Introduction of the morpholine group through amide coupling between a carboxylic acid functionality on the phenyl ring and morpholine, typically using coupling reagents such as HATU, EDC/HOBt, or similar reagents.

Purification Methods

Purification of the final compound may involve:

  • Column chromatography using appropriate solvent systems

  • Recrystallization from suitable solvents

  • Other purification techniques to achieve the desired purity level

SupplierProduct NumberPurityQuantityPrice (USD)Reference Date
ChemenuCM16386195%1g$5132021-12-16
CrysdotCD1134686295+%1g$5442021-12-16
Fluorochem10-F089589Not specified500mgDiscontinued2019-02-15

Additional suppliers include CONIER CHEM AND PHARMA LIMITED, Meryer (Shanghai) Chemical Technology Co., Ltd., and Amber MolTech LLC, all based in China .

Price Analysis

The compound is relatively expensive, with prices ranging from approximately $500-550 per gram at 95% purity (as of late 2021) . This high cost reflects the complexity of synthesis and purification, as well as the specialized nature of its applications in research settings.

Biological Activities and Applications

Structural Significance in Medicinal Chemistry

While specific biological activity data for 4-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester is limited in the available literature, its structural features suggest potential relevance in medicinal chemistry:

  • The piperidine moiety is a privileged structure in medicinal chemistry, found in numerous drugs acting on diverse targets including opioid receptors, dopamine receptors, and ion channels.

  • The morpholine ring is present in various pharmaceuticals, contributing to favorable pharmacokinetic properties and specific target interactions.

  • The phenoxy linkage provides conformational flexibility while maintaining a specific spatial arrangement of functional groups.

  • The tert-butyloxycarbonyl (Boc) group serves as a protective group that can be selectively removed to allow further functionalization.

Related Compounds with Known Activities

Compounds containing similar structural elements have demonstrated various biological activities:

  • Piperidine derivatives have shown activity in neurological, cardiovascular, and antimicrobial applications

  • Morpholine-containing compounds exhibit diverse effects including antimicrobial, antifungal, and anticancer properties

  • Phenoxy-linked heterocycles have been investigated for activities ranging from enzyme inhibition to receptor modulation

Further research would be necessary to determine if 4-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester shares any of these biological properties.

Analytical Characterization

Chromatographic Behavior

The compound would likely exhibit specific retention characteristics in various chromatographic systems based on its moderate polarity and the presence of both hydrophobic and hydrophilic regions within the molecule.

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